4-[(2-Phenylethyl)amino]butanamide
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Overview
Description
4-[(2-Phenylethyl)amino]butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Phenylethyl)amino]butanamide can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product.
Another method involves the reduction of the corresponding nitro compound. For instance, 4-[(2-Phenylethyl)nitro]butane can be reduced using hydrogen gas in the presence of a palladium catalyst to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Phenylethyl)amino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The phenylethyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., sodium azide) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines.
Scientific Research Applications
4-[(2-Phenylethyl)amino]butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Phenylethyl)amino]butanamide involves its interaction with specific molecular targets. The phenylethyl group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide.
2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide.
2-Methylacetylfentanyl: N-(2-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide.
Uniqueness
4-[(2-Phenylethyl)amino]butanamide is unique due to its specific structure, which allows for distinct interactions with molecular targets. Its phenylethyl group provides specific binding properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
90897-95-3 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(2-phenylethylamino)butanamide |
InChI |
InChI=1S/C12H18N2O/c13-12(15)7-4-9-14-10-8-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2,(H2,13,15) |
InChI Key |
GBCGNBYMERYCIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCC(=O)N |
Origin of Product |
United States |
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